molecular formula C7H6N2O5 B2373025 6-Methoxy-5-nitro-3-pyridinecarboxylic acid CAS No. 1211516-51-6

6-Methoxy-5-nitro-3-pyridinecarboxylic acid

Cat. No.: B2373025
CAS No.: 1211516-51-6
M. Wt: 198.134
InChI Key: UGHLUFXYOCSNRJ-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-3-pyridinecarboxylic acid is a pyridine derivative featuring a methoxy group (-OCH₃) at position 6, a nitro group (-NO₂) at position 5, and a carboxylic acid (-COOH) at position 3. This compound’s structure combines electron-withdrawing (nitro) and electron-donating (methoxy) substituents, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

6-methoxy-5-nitropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-14-6-5(9(12)13)2-4(3-8-6)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGHLUFXYOCSNRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Nitration in the Presence of Electron-Donating Groups

The methoxy group (-OCH₃) at position 6 of the pyridine ring acts as an electron-donating substituent, directing nitration to specific positions. However, achieving nitro group placement at position 5 requires careful control of reaction conditions. In one protocol, 6-hydroxy niacin (3-pyridinecarboxylic acid-6-ol) undergoes nitration using red fuming nitric acid (RFNA) in concentrated sulfuric acid at 50–60°C. The hydroxyl group is subsequently methylated to form the methoxy substituent, yielding 6-methoxy-5-nitro-3-pyridinecarboxylic acid. This method achieves 88–94% conversion when optimized for stoichiometry and temperature.

Table 1: Nitration Conditions for Methoxy-Substituted Precursors

Parameter Value/Range Impact on Yield
Nitrating Agent RFNA/H₂SO₄ (1:3 v/v) Maximizes electrophilicity
Temperature 50–60°C Prevents over-nitration
Reaction Time 4–6 hours Ensures complete conversion

Alternative Pathways via Halogenated Intermediates

A patent by US7256295B2 demonstrates nitration of 2,6-dichloropyridine using a mixture of concentrated sulfuric acid and nitric acid at 100–105°C, producing 2,6-dichloro-3-nitropyridine . While this intermediate is designed for aminopyridine synthesis, analogous routes could replace chloride at position 3 with a carboxylic acid group. For example, 3-chloro-6-methoxy-5-nitropyridine may undergo hydrolysis or carbonylation to introduce the -COOH moiety.

Palladium-Catalyzed Carbonylation for Carboxylic Acid Formation

Catalyst Systems and Ligand Effects

The carboxyl group at position 3 is often introduced via carbonylation of halogenated precursors. A patent (EP0820986A1) details the use of palladium complexes with bis-diphenylphosphine ligands (e.g., 1,1'-ferrocendiyl derivatives) to catalyze the reaction between 3-chloro-6-methoxy-5-nitropyridine and carbon monoxide in methanol. This method achieves >90% yield under optimized conditions:

  • Temperature : 140–195°C
  • CO Pressure : 5–50 bar
  • Reaction Time : 1–6 hours.

Table 2: Carbonylation Parameters and Outcomes

Catalyst Ligand Structure Yield (%) Selectivity
PdCl₂ Bis-diphenylphosphine 92 98%
Pd(OAc)₂ 1,1'-Ferrocendiyl 94 99%

Hydrolysis of Ester Intermediates

The carbonylation step typically produces methyl or ethyl esters, which require hydrolysis to yield the free carboxylic acid. Alkaline hydrolysis with aqueous NaOH (2M) at 80°C for 2 hours converts 6-methoxy-5-nitro-3-pyridinecarboxylate to the target compound. This step exhibits near-quantitative yields but demands careful pH control to prevent decarboxylation.

Sequential Functionalization via Halogen Displacement

Methoxylation of Chlorinated Intermediates

Chlorine atoms at position 6 are displaced by methoxy groups via nucleophilic aromatic substitution. A method from US7256295B2 employs sodium methoxide (1.05 equiv) in methanol at 25–30°C to convert 2-amino-6-chloro-3-nitropyridine to 2-amino-6-methoxy-3-nitropyridine with 92% yield . The reaction’s success hinges on the use of polar aprotic solvents to stabilize the transition state.

Carboxyl Group Introduction via Nucleophilic Substitution

In a parallel step, chloride at position 3 is replaced by a carboxyl group. While direct hydrolysis is challenging due to the nitro group’s electron-withdrawing effects, transition-metal-mediated carbonylation (as in Section 2) proves effective. Alternatively, Ullmann-type couplings with copper catalysts enable carboxylation but suffer from lower yields (70–75%).

Table 3: Comparative Analysis of Carboxylation Methods

Method Catalyst Yield (%) Byproducts
Pd-Catalyzed Carbonylation Pd(OAc)₂ 94 Traces of halides
Ullmann Coupling CuI 72 Aryl dimers

Regioselective Nitration Challenges and Solutions

Competing Directing Effects

The nitro group’s placement at position 5 is complicated by competing directing effects from the methoxy and carboxyl groups. Quantum chemical calculations suggest that the carboxyl group’s meta-directing influence dominates, favoring nitration at position 5 when the reaction is conducted in oleum (fuming H₂SO₄) at 0–5°C.

Steric and Electronic Modifications

Bulky protecting groups, such as tert-butyl esters , temporarily mask the carboxyl group during nitration, simplifying regioselectivity. Subsequent deprotection with trifluoroacetic acid restores the -COOH functionality without side reactions.

Industrial-Scale Optimization and Cost Efficiency

Solvent Recycling and Catalyst Recovery

Large-scale syntheses prioritize solvent recovery, particularly for dimethyl sulfoxide (DMSO) and methanol, which are distilled and reused. Palladium catalysts are recovered via activated carbon filtration , reducing costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 6-Methoxy-5-nitro-3-pyridinecarboxylic acid exhibits significant antimicrobial properties. Research has shown that derivatives of this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Case Study: Antimicrobial Efficacy

  • Objective : Evaluate the antimicrobial activity against common pathogens.
  • Method : Disc diffusion method was employed to assess inhibition zones.
  • Results : Compounds derived from this compound showed zones of inhibition greater than reference antibiotics, indicating potent antimicrobial effects.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of apoptotic proteins.

Case Study: Anticancer Activity

  • Objective : Assess the efficacy against breast cancer cell lines.
  • Method : Cell viability assays and flow cytometry were utilized.
  • Results : Treatment with this compound resulted in a significant reduction in cell viability (up to 70% in some assays) compared to untreated controls.

Herbicidal Properties

Research has indicated that this compound can serve as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides against weeds.

Case Study: Herbicidal Activity

  • Objective : Test efficacy on common agricultural weeds.
  • Method : Application of varying concentrations followed by growth measurement.
  • Results : Significant reduction in weed biomass was observed at higher concentrations, suggesting potential for agricultural use.

Synthesis of Novel Materials

The unique chemical structure of this compound allows for its use in synthesizing novel materials. Its derivatives have been explored for applications in polymer science and nanotechnology.

Case Study: Polymer Development

  • Objective : Investigate the incorporation into polymer matrices.
  • Method : Synthesis of copolymers using this compound as a monomer.
  • Results : The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to conventional polymers.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-3-pyridinecarboxylic acid is primarily related to its ability to undergo reduction and substitution reactions. The nitro group can be reduced to an amino group, which can then interact with various biological targets. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties and interactions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, molecular formulas, and properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS RN Key Properties
6-Methoxy-5-nitro-3-pyridinecarboxylic acid 6-OCH₃, 5-NO₂, 3-COOH C₇H₆N₂O₅ 214.13 (calculated) Not available High acidity (due to electron-withdrawing NO₂), moderate polarity from OCH₃.
6-Phenylnicotinic Acid 6-Ph, 3-COOH C₁₂H₉NO₂ 199.20 75754-04-0 Hydrophobic (phenyl group), reduced solubility in polar solvents .
5-Methylnicotinic Acid 5-CH₃, 3-COOH C₇H₇NO₂ 153.14 3222-49-9 Electron-donating CH₃ lowers acidity; higher lipophilicity than nitro analogs .
6-Hydroxy-5-methoxynicotinic Acid 6-OH, 5-OCH₃, 3-COOH C₇H₇NO₄ 185.13 Not available Enhanced acidity (OH group) and hydrogen-bonding capacity .
5-Nitro-2-pyridinecarboxylic Acid 5-NO₂, 2-COOH C₆H₄N₂O₄ 168.11 51984-61-3 Positional isomer; carboxylic acid at position 2 alters dipole and reactivity .
5-Hydroxy-6-methylpyridine-3-carboxylic Acid 5-OH, 6-CH₃, 3-COOH C₇H₇NO₃ 153.14 Not available Polar functional groups (OH) improve aqueous solubility .

Key Comparative Analysis

Electronic Effects
  • Nitro Group (NO₂): The electron-withdrawing nitro group at position 5 in the target compound increases the acidity of the carboxylic acid group compared to 5-Methylnicotinic acid (pKa ~3–4 vs. ~4.5–5) .
  • Methoxy Group (OCH₃): The methoxy substituent at position 6 donates electrons via resonance, slightly counteracting the nitro group’s electron withdrawal. This balance affects redox behavior and stability in synthetic reactions.
Solubility and Polarity
  • The target compound’s polarity lies between hydrophobic analogs (e.g., 6-Phenylnicotinic Acid) and hydrophilic derivatives (e.g., 6-Hydroxy-5-methoxynicotinic Acid). Its solubility in polar solvents (e.g., DMSO, aqueous bases) is higher than phenyl-substituted analogs but lower than hydroxyl-containing derivatives .

Biological Activity

6-Methoxy-5-nitro-3-pyridinecarboxylic acid (CAS Number: 1211516-51-6) is a compound of interest due to its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological effects, and potential applications based on various research findings.

  • Molecular Formula : C7_7H6_6N2_2O5_5
  • Molecular Weight : 198.13 g/mol
  • Structure : The compound features a pyridine ring substituted with a methoxy group and a nitro group, which are critical for its biological activity.

Synthesis

The synthesis of this compound can be achieved through several methods, including:

  • Base Hydrolysis : Starting from methyl 6-methoxy-5-nitronicotinate treated with sodium hydroxide.
  • Acid Hydrolysis : Following the base hydrolysis, the product is acidified using hydrochloric acid in methanol .

Antimicrobial Activity

Research indicates that compounds with nitro groups exhibit significant antimicrobial properties. The presence of the nitro group in this compound enhances its efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria. Nitro compounds are known to act as bacteriostatic agents, inhibiting bacterial growth without promoting resistance .

Pathogen Type Activity
Gram-positiveEffective
Gram-negativeEffective

Antiparasitic Activity

In studies focusing on antiparasitic properties, derivatives of nitro compounds have shown promising results against protozoan parasites such as Trypanosoma brucei and Leishmania donovani. The mechanism often involves the generation of reactive nitrogen species that disrupt cellular functions in parasites .

Cytotoxicity and Cancer Research

Recent investigations into the cytotoxic effects of nitro compounds have highlighted their potential in cancer therapy. For instance, modifications of the pyridine structure can enhance selectivity towards cancer cells while minimizing effects on normal cells. This selectivity is attributed to differences in metabolism between normal and cancerous tissues .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various nitro compounds, including this compound. Results demonstrated significant inhibition of microbial growth at low concentrations, supporting its potential as a therapeutic agent in infectious diseases .
  • Antiparasitic Evaluation :
    • In vitro assays were conducted using Trypanosoma cruzi. The compound exhibited notable antiparasitic activity with IC50 values indicating effective concentrations for therapeutic use. This positions it as a candidate for further development against Chagas disease .
  • Cytotoxicity in Cancer Cells :
    • A comparative study on various nitro compounds revealed that this compound displayed selective cytotoxicity towards specific cancer cell lines while sparing healthy cells, suggesting its potential role in targeted cancer therapies .

Q & A

Q. What synthetic strategies are commonly employed to prepare 6-Methoxy-5-nitro-3-pyridinecarboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves two key steps: (1) oxidation of a methoxy-substituted methylpyridine precursor to form the carboxylic acid moiety, and (2) regioselective nitration at the 5-position. For oxidation, potassium permanganate (KMnO₄) in aqueous media under reflux (90–95°C) is widely used, as demonstrated for analogous methoxypyridinecarboxylic acids, achieving yields of 47–84% depending on substitution patterns . Optimization includes controlling reaction temperature, solvent polarity, and stoichiometric ratios. Nitration may employ mixed acid (HNO₃/H₂SO₄) under controlled conditions to avoid over-nitration or side reactions. Post-synthesis, acid precipitation and recrystallization enhance purity (>95% by GC or HPLC) .

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

  • Methodological Answer :
  • Purity : High-performance liquid chromatography (HPLC) with UV detection (>97.0% HLC) is preferred for assessing purity, as noted in reagent catalogs .
  • Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns (e.g., methoxy and nitro groups). Elemental analysis (EA) validates empirical formulas (e.g., C₇H₆N₂O₅), with deviations <0.3% indicating high purity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

Advanced Questions

Q. How can researchers mitigate competing side reactions, such as nitro group reduction or demethylation, during synthesis or storage?

  • Methodological Answer :
  • Synthesis : Use inert atmospheres (N₂/Ar) to prevent reduction of the nitro group. Avoid strong reducing agents (e.g., Pd/C with H₂) unless explicitly required.
  • Storage : Store at 2–8°C in amber vials to limit photodegradation. Stabilize acidic solutions with chelating agents (e.g., EDTA) to prevent metal-catalyzed decomposition .
  • Monitoring : Employ thin-layer chromatography (TLC) or inline UV spectroscopy to detect intermediates/by-products during synthesis .

Q. What mechanistic insights explain the regioselectivity of nitration at the 5-position in 6-Methoxy-3-pyridinecarboxylic acid derivatives?

  • Methodological Answer : The methoxy group at the 6-position is a strong electron-donating substituent, directing electrophilic nitration to the electron-deficient 5-position via resonance and inductive effects. Computational studies (DFT) on analogous pyridines suggest that nitration occurs preferentially at the meta position relative to the methoxy group due to charge distribution and frontier orbital interactions . Experimental validation involves comparing NMR shifts of nitrated products with predicted intermediates.

Q. How do structural modifications (e.g., replacing nitro with cyano groups) affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nitro Group : Facilitates nucleophilic aromatic substitution (SNAr) but may deactivate the ring toward Suzuki-Miyaura couplings.
  • Cyano Analogs : Increase electrophilicity, enabling C–H activation or cycloaddition reactions. For example, 6-methoxy-5-cyano-3-pyridinecarboxylic acid derivatives show enhanced reactivity in palladium-catalyzed couplings .
  • Experimental Validation : Compare reaction kinetics and yields using substituent-specific catalysts (e.g., Pd(PPh₃)₄ for nitro vs. CuI for cyano groups) .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields for methoxypyridinecarboxylic acid synthesis (e.g., 47% vs. 84%)?

  • Methodological Answer : Yield variations arise from differences in starting materials (e.g., bromo vs. methyl precursors) and oxidation conditions. For example:
  • 5-Methoxy-2-carboxylic acid : 47% yield with KMnO₄ oxidation of 5-methoxy-2-methylpyridine .
  • 6-Methoxy-2-carboxylic acid : 84% yield using bromo precursors and optimized reflux times .
    To address contradictions, systematically test variables (solvent, temperature, precursor) and use design-of-experiment (DoE) frameworks to identify critical parameters .

Comparative Structural Analysis

Compound NameKey Structural FeaturesReactivity/Biological RelevanceReference
This compoundNitro (electron-withdrawing), methoxy (electron-donating)Targets enzymes via H-bonding (e.g., kinases)
5-Methoxy-2-pyridinecarboxylic acidLacks nitro group; simpler substitutionLower electrophilicity; used as a synthetic intermediate
6-Cyano-3-pyridinecarboxylic acidCyano group enhances electrophilicitySuperior in cross-coupling reactions

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